molecular formula C14H17F2N3O2 B11731265 4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol

4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol

Cat. No.: B11731265
M. Wt: 297.30 g/mol
InChI Key: PRZKEGGXICYSIE-UHFFFAOYSA-N
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Description

4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol is a complex organic compound with a unique structure that includes a pyrazole ring, a difluoroethyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoroethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with 2-methoxyphenol under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and pyrazole ring play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17F2N3O2

Molecular Weight

297.30 g/mol

IUPAC Name

4-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]methylamino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H17F2N3O2/c1-21-13-6-10(2-3-12(13)20)7-17-8-11-4-5-19(18-11)9-14(15)16/h2-6,14,17,20H,7-9H2,1H3

InChI Key

PRZKEGGXICYSIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=NN(C=C2)CC(F)F)O

Origin of Product

United States

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